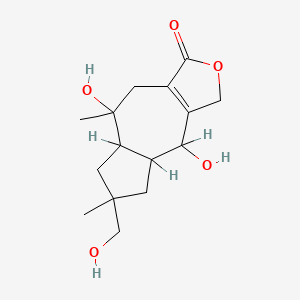

Lactarorufin B

Description

Properties

CAS No. |

52483-05-3 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

5,9-dihydroxy-7-(hydroxymethyl)-5,7-dimethyl-4,5a,6,8,8a,9-hexahydro-1H-azuleno[5,6-c]furan-3-one |

InChI |

InChI=1S/C15H22O5/c1-14(7-16)3-9-11(5-14)15(2,19)4-8-10(12(9)17)6-20-13(8)18/h9,11-12,16-17,19H,3-7H2,1-2H3 |

InChI Key |

DBKIEMOKQWYZOA-UHFFFAOYSA-N |

SMILES |

CC1(CC2C(C1)C(CC3=C(C2O)COC3=O)(C)O)CO |

Canonical SMILES |

CC1(CC2C(C1)C(CC3=C(C2O)COC3=O)(C)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Lactoferrin from Bovine Colostrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and purification of lactoferrin from bovine colostrum. It details the historical context, prevalent experimental protocols, and the intricate signaling pathways modulated by this multifunctional protein. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized through detailed diagrams.

A Historical Perspective: From "Red Protein" to Multifunctional Glycoprotein

The journey to understanding lactoferrin began in 1939 when Søren Peter Lauritz Sørensen and his wife Margrethe Sørensen first reported the presence of a "red protein" in bovine milk.[1] However, it was not until 1960 that the protein was successfully isolated and characterized from both human and bovine milk by Merton L. Groves.[1][2] This seminal work laid the foundation for decades of research into lactoferrin's structure and diverse biological functions. Initially recognized for its iron-binding capabilities, lactoferrin is now understood to be a key component of the innate immune system with a wide range of activities.[1][3]

Quantitative Analysis of Lactoferrin in Bovine Colostrum

Bovine colostrum is a rich source of lactoferrin, although concentrations can vary significantly based on factors such as breed, lactation number, and time post-parturition.[4][5] The following tables summarize key quantitative data related to lactoferrin concentration and the efficiency of common isolation techniques.

Table 1: Lactoferrin Concentration in Bovine Colostrum

| Breed | Time Postpartum | Average Lactoferrin Concentration (mg/mL) | Reference |

| Dairy Breeds (Holstein-Friesian, Jersey) | Within 24 hours | 2.0 | [4] |

| Beef Breeds (Japanese Black, Japanese Brown) | Within 24 hours | 0.5 | [4] |

| Unspecified | First Milking | 0.83 | [5] |

| Unspecified | Third Week Postpartum | 0.09 | [5] |

Table 2: Purity and Yield of Lactoferrin Isolated from Bovine Colostrum using Cation-Exchange Chromatography

| Chromatography Resin | Purity (%) | Yield (%) | Reference |

| SP Sepharose Fast Flow | 94.20 | 75.45 | [6] |

| CM-SEPHAROSE FAST FLOW | 98.98 | 29.0 | [7] |

| CM-Sephadex-C50 | Not Specified | 90 | [8] |

| Serial Cation-Anion Exchange | 95.0 | 68.83 | [9] |

| SP Sepharose (Production Scale) | 94.20 | 82.46 | [10] |

Experimental Protocols for Lactoferrin Isolation

Cation-exchange chromatography is the most widely employed method for the purification of lactoferrin from bovine colostrum, leveraging the protein's high isoelectric point (pI ≈ 8.65).[6] The following sections provide detailed methodologies for common protocols.

General Sample Preparation: Colostrum Whey

-

Collection and Defatting: Collect fresh bovine colostrum within the first 72 hours postpartum.[8] Skim the colostrum by centrifugation at approximately 4,000-4,500 x g for 20-30 minutes at 4°C to remove milk fat.[11][12]

-

Casein Precipitation: Adjust the pH of the skimmed colostrum to 4.2-4.6 with 1N HCl to precipitate casein.[11]

-

Clarification: Remove the precipitated casein by centrifugation at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the colostrum whey.[11]

-

pH Adjustment: Adjust the whey pH to approximately 6.6-6.8 with 1N NaOH.[7][9]

-

Filtration (Optional): For large-scale preparations, ultrafiltration can be employed to concentrate the whey and remove smaller molecules.[9][10]

Protocol 1: Isolation using SP-Sepharose Fast Flow Chromatography

This protocol is adapted from a pilot-scale purification procedure.[6]

-

Column Preparation: Pack a chromatography column with SP Sepharose Fast Flow resin and equilibrate it with a starting buffer (e.g., 20 mM sodium phosphate buffer, pH 6.8).

-

Sample Loading: Load the prepared colostrum whey onto the equilibrated column at a controlled flow rate (e.g., 2 L/h).[6]

-

Washing: Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline, indicating the removal of unbound proteins.

-

Stepwise Elution:

-

Elution of Impurities: Elute weakly bound proteins, such as secretory immunoglobulin A and lactoperoxidase, with a low-concentration salt buffer (e.g., 0.5 M NaCl in the starting buffer).[6]

-

Elution of Lactoferrin: Elute the bound lactoferrin with a high-concentration salt buffer (e.g., 1.0 M NaCl in the starting buffer).[6]

-

-

Fraction Collection: Collect the fractions corresponding to the lactoferrin peak, identified by monitoring absorbance at 280 nm.

-

Desalting and Lyophilization: Desalt the purified lactoferrin fraction using dialysis or diafiltration against deionized water and subsequently freeze-dry to obtain a powdered form.[9]

Protocol 2: Isolation using CM-Sepharose Chromatography

This protocol outlines a common laboratory-scale purification method.[7][11]

-

Column Preparation: Equilibrate a column packed with CM-Sepharose resin with a binding buffer (e.g., pH 6.6 buffer).[7]

-

Sample Loading: Apply the prepared colostrum whey to the column at a flow rate of approximately 300 mL/h.[7]

-

Washing: Wash the column with deionized water or the binding buffer until no more protein is detected in the flow-through.

-

Stepwise Elution:

-

Analysis and Processing: Analyze the purity of the collected fractions using SDS-PAGE. Pool the pure lactoferrin fractions for desalting and lyophilization as described in the previous protocol.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Lactoferrin Isolation

The following diagram illustrates the general workflow for isolating lactoferrin from bovine colostrum using cation-exchange chromatography.

Lactoferrin-Modulated Signaling Pathways

Lactoferrin exerts many of its immunomodulatory effects by interacting with cellular signaling pathways. It has been shown to activate macrophages and other immune cells through both Toll-like receptor 4 (TLR4)-dependent and -independent mechanisms.[13]

Bovine lactoferrin can activate key inflammatory and immune response pathways by binding to the TLR4 receptor complex. This interaction triggers a downstream cascade involving NF-κB and MAP kinases (ERK, p38, JNK).[13][14]

Conclusion

The isolation of lactoferrin from bovine colostrum has evolved from early biochemical explorations to sophisticated, scalable chromatographic techniques that yield a high-purity product. This guide provides a foundational understanding of the historical context, quantitative aspects, and detailed methodologies essential for researchers in the field. The elucidation of lactoferrin's interaction with key cellular signaling pathways, such as TLR4, NF-κB, and MAPK, continues to open new avenues for its application in drug development and functional foods, underscoring its significance as a bioactive molecule with profound physiological effects.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scispace.com [scispace.com]

- 3. Lactoferrin from Bovine Milk: A Protective Companion for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of lactoferrin content in colostrum between different cattle breeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentration of lactoferrin and transferrin throughout lactation in cow's colostrum and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of Lactoferrin from Bovine Colostrum with Strong Cation Exchange Chromatography on Pilot Scale [spkx.net.cn]

- 7. Study on the technique of extracting lactoferrin from bovine colostrum-Academax [academax.com]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aensiweb.com [aensiweb.com]

- 12. mdpi.com [mdpi.com]

- 13. Lactoferrin activates macrophages via TLR4-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lactoferrin attenuates lipopolysaccharide-stimulated inflammatory responses and barrier impairment through the modulation of NF-κB/MAPK/Nrf2 pathways in IPEC-J2 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

Structural Analysis of Lactoferrin B Peptide Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of the bovine Lactoferrin B (more commonly known as Lactoferricin B) peptide. The document details its primary, secondary, and tertiary structure, the experimental protocols used for its characterization, and its interaction with key signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using diagrams.

Primary Structure and Key Physicochemical Properties

Bovine lactoferrin is a single polypeptide chain of 708 amino acids. The antimicrobial peptide, Lactoferricin B, is derived from the N-terminal region of bovine lactoferrin, typically by pepsin cleavage. The most active form of Lactoferricin B comprises residues 17-41 of the native protein.

Table 1: Primary Sequence and Physicochemical Properties of Bovine Lactoferricin B

| Property | Value |

| Amino Acid Sequence | FKCRRWQWRMKKLGAPSITCVRRAF |

| Residue Range in Native Protein | 17-41 |

| Molecular Weight | ~3194 Da |

| Amino Acid Composition | 25 residues |

| Key Features | Cationic and amphipathic nature, single disulfide bond between Cys-3 and Cys-20. |

Secondary and Tertiary Structure

The conformation of Lactoferricin B is crucial for its biological activity. While the corresponding region in the intact lactoferrin protein exists as an α-helix, the isolated peptide adopts a different conformation in solution.

Table 2: Structural Characteristics of Bovine Lactoferricin B

| Structural Level | Description |

| Secondary Structure | Primarily a distorted antiparallel β-sheet in aqueous solution. Studies have shown that the helical population is generally low, often less than 10%, with the remainder being a mix of β-sheet and unstructured conformations.[1] |

| Tertiary Structure | The peptide folds into a compact, amphipathic structure with a distinct hydrophobic face and a cationic face. A single disulfide bond between the cysteine residues at positions 3 and 20 of the peptide sequence is critical for maintaining this conformation. |

Experimental Protocols for Structural Analysis

The structural elucidation of Lactoferricin B relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To isolate and purify Lactoferricin B from a mixture, such as a protein digest.

Methodology:

-

Sample Preparation: The protein digest (e.g., from pepsin cleavage of bovine lactoferrin) is acidified, typically with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Chromatographic System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is commonly used.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: A linear gradient is applied to increase the concentration of Solvent B over time, allowing for the separation of peptides based on their hydrophobicity. A typical gradient might be from 20% to 35% Solvent B over 40 minutes.

-

Detection: Elution is monitored by measuring absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected at regular intervals, and those containing the purified peptide are pooled, lyophilized, and stored at -20°C.

Peptide Sequencing by Mass Spectrometry

Objective: To determine the precise amino acid sequence of the purified peptide.

Methodology:

-

Ionization: The purified peptide is ionized using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide is determined.

-

Fragmentation (MS2): The peptide ions are subjected to fragmentation, typically through Collision-Induced Dissociation (CID), which breaks the peptide bonds.

-

Fragment Ion Analysis: The m/z of the resulting fragment ions (b- and y-ions) are measured.

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions. This can be done either through de novo sequencing (interpreting the fragmentation pattern directly) or by comparing the fragmentation pattern to a database of known protein sequences.

Three-Dimensional Structure Determination by NMR Spectroscopy

Objective: To determine the high-resolution 3D structure of Lactoferricin B in solution.

Methodology:

-

Sample Preparation: A concentrated solution (typically ~1 mM) of the purified peptide is prepared in an appropriate buffer, often in D₂O to minimize the signal from water protons.

-

NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a particular amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints between different parts of the peptide.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structural Calculations: The distance constraints obtained from the NOESY experiment are used as input for computational algorithms to calculate a family of 3D structures that are consistent with the experimental data.

-

Structure Refinement and Validation: The calculated structures are refined and validated to ensure they are stereochemically sound and consistent with the NMR data.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structural content (e.g., α-helix, β-sheet) of Lactoferricin B.

Methodology:

-

Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable buffer that does not have a strong absorbance in the far-UV region.

-

CD Spectrum Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm). The instrument measures the difference in absorbance of left- and right-circularly polarized light as a function of wavelength.

-

Data Analysis: The resulting CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of different secondary structure elements. Characteristic spectra include a strong negative band around 218 nm for β-sheets and negative bands at 208 nm and 222 nm for α-helices.

Interaction with Signaling Pathways

Lactoferrin and its derived peptides, including Lactoferricin B, are known to exert immunomodulatory and anti-inflammatory effects by interacting with specific cellular signaling pathways. A key pathway modulated by lactoferrin is the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling cascade.

Lactoferrin's Modulation of the TLR4/NF-κB Signaling Pathway

Lactoferrin can modulate the TLR4 signaling pathway, which is a critical component of the innate immune response. This pathway is typically activated by bacterial lipopolysaccharide (LPS). Lactoferrin can interfere with this activation.[2][3][4]

The interaction of lactoferrin with the TLR4 pathway can lead to the downstream regulation of NF-κB, a key transcription factor involved in inflammation. Lactoferrin has been shown to suppress the activation of NF-κB.

Below is a diagram illustrating the key steps in the TLR4/NF-κB signaling pathway and the points of modulation by lactoferrin.

Caption: Lactoferrin modulation of the TLR4/NF-κB signaling pathway.

Experimental and Logical Workflows

The structural analysis of Lactoferricin B follows a logical progression of experiments, each providing a different level of structural detail.

Caption: Experimental workflow for the structural analysis of Lactoferricin B.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactoferrin activates macrophages via TLR4-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reciprocal Interactions between Lactoferrin and Bacterial Endotoxins and Their Role in the Regulation of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

The Native Conformation and Folding of Bovine Lactoferrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine lactoferrin (bLf), a member of the transferrin family of iron-binding glycoproteins, is a protein of significant interest in the fields of biochemistry, pharmacology, and drug development.[1][2] Its multifaceted biological activities, including antimicrobial, antiviral, and immunomodulatory properties, are intrinsically linked to its three-dimensional structure and folding dynamics.[3][4] Understanding the native conformation and the intricate process by which lactoferrin folds into its biologically active state is paramount for its application in therapeutics and functional foods. This technical guide provides an in-depth exploration of the structural features of bovine lactoferrin, its folding pathway, and the experimental methodologies used to elucidate these characteristics.

Native Conformation of Bovine Lactoferrin

The native structure of bovine lactoferrin is a single polypeptide chain of approximately 689 amino acid residues, with a molecular weight of about 80 kDa.[5][6] The protein is folded into two homologous globular lobes, the N-lobe (residues 1-341) and the C-lobe (residues 342-689), connected by a short α-helical segment.[5][6] This bilobal structure is a hallmark of the transferrin family.[7]

Each lobe is further divided into two domains (N1, N2 and C1, C2), which form a deep cleft that houses the iron-binding site.[5][6] The binding of a ferric ion (Fe³⁺) in each lobe is a cooperative process that also involves the binding of a carbonate (or bicarbonate) ion.[2] The iron coordination is highly conserved and involves four amino acid residues: two tyrosines, one aspartate, and one histidine.[7]

A key feature of lactoferrin's structure is the presence of 17 disulfide bonds, which are crucial for maintaining its conformational stability.[8] The overall fold of bovine lactoferrin is very similar to that of human lactoferrin.[9]

Conformational States: Apo- vs. Holo-Lactoferrin

Bovine lactoferrin exists in two principal conformational states depending on its iron saturation level:

-

Apo-Lactoferrin (Iron-free): In the absence of iron, the domains within the N-lobe are in an "open" conformation, creating a wider cleft.[2] This open state is thought to be more flexible.

-

Holo-Lactoferrin (Iron-saturated): Upon binding iron, the domains undergo a significant conformational change, closing the cleft to secure the iron ion.[2] This "closed" conformation is more compact and rigid, conferring greater stability against thermal and proteolytic degradation.[10]

The transition between these states is fundamental to lactoferrin's iron-binding and release mechanisms.

The Folding Pathway of Bovine Lactoferrin

The folding of a large, multi-domain protein like lactoferrin is a complex process involving the formation of intermediate structures and the correct pairing of numerous disulfide bonds.

The Molten Globule Intermediate

A key intermediate in the folding of lactoferrin is the "molten globule" state.[11] This state is characterized by the presence of a significant amount of native-like secondary structure (α-helices and β-sheets) but lacks a fixed and stable tertiary structure.[11] The molten globule is more compact than the fully unfolded state but less compact than the native protein. It can be induced under mildly denaturing conditions, such as low pH or the presence of moderate concentrations of denaturants.[11]

Oxidative Folding and Disulfide Bond Formation

The formation of the 17 native disulfide bonds is a critical and rate-limiting step in the folding of lactoferrin. The process of oxidative folding involves the sequential formation of these bonds, which helps to stabilize the native conformation. Recent studies suggest a hierarchical process for disulfide bond formation, where a few specific cysteine residues exhibit hyper-reactivity towards oxidized glutathione (GSSG) in the early stages of folding.[1] This initial formation of mixed disulfides with glutathione may guide the subsequent pairing of other cysteines to form the correct native disulfide bonds.[1] Specifically, cysteines at positions 668, 64, 512, and 424 have been identified as having high reactivity, suggesting they play a crucial role in initiating the oxidative folding pathway.[1]

The diagram below illustrates a proposed folding pathway for bovine lactoferrin, highlighting the key intermediates.

References

- 1. The unusual properties of lactoferrin during its nascent phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactoferrin a multiple bioactive protein: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protein folding drives disulfide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multifaceted Roles of Bovine Lactoferrin: Molecular Structure, Isolation Methods, Analytical Characteristics, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular structure, binding properties and dynamics of lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. researchgate.net [researchgate.net]

The Core Antimicrobial Mechanisms of Lactoferrin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the multifaceted antimicrobial mechanisms of lactoferrin, an iron-binding glycoprotein that serves as a critical component of the innate immune system.[1][2] We will explore its direct and indirect actions against a broad spectrum of pathogens, including bacteria, fungi, and viruses, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Direct Antibacterial Mechanisms

Lactoferrin employs a dual strategy against bacteria, encompassing both a bacteriostatic effect through iron sequestration and a direct bactericidal action by destabilizing bacterial membranes.[3][4]

Iron Sequestration (Bacteriostatic Action)

The primary and most well-known mechanism is lactoferrin's ability to bind ferric iron (Fe³⁺) with high affinity.[4][5] This sequesters essential iron from the environment, effectively starving bacteria and inhibiting their growth and proliferation.[3][5] This bacteriostatic effect is particularly potent in the iron-free "apo-lactoferrin" form and can be reversed if iron is supplied in excess of lactoferrin's binding capacity.[3][4]

Direct Membrane Disruption (Bactericidal Action)

Lactoferrin also exerts a direct, iron-independent killing effect by interacting with microbial cell surfaces. This mechanism involves its highly cationic N-terminal region.[5]

-

Gram-Negative Bacteria: Lactoferrin binds to the lipid A moiety of lipopolysaccharides (LPS) on the outer membrane.[6][7] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, increasing membrane permeability and leading to the release of LPS.[3][5] This damage to the outer membrane makes the bacteria more susceptible to other antimicrobial agents like lysozyme.[3][6][8] Additionally, lactoferrin has been shown to bind to outer membrane porin proteins, such as OmpF and OmpC, which may further disrupt membrane function.[9][10]

-

Gram-Positive Bacteria: The mechanism involves an electrostatic interaction between the positively charged lactoferrin and negatively charged molecules on the bacterial surface, such as lipoteichoic acids.[5][6][8] This binding neutralizes the cell wall charge and destabilizes the membrane, allowing for the action of other antimicrobial compounds.[6][8]

The enzymatic digestion of lactoferrin in the gut by pepsin can release smaller, more potent antimicrobial peptides, most notably Lactoferricin B.[11] This peptide, derived from the N-terminus of bovine lactoferrin, often exhibits greater bactericidal activity than the intact protein.[4][12]

Antifungal Activity

Lactoferrin's antifungal mechanism is also twofold. While early studies pointed towards a fungistatic effect via iron sequestration, more recent evidence highlights a direct fungicidal action.[13][14] Lactoferrin interacts directly with the fungal cell surface, altering its permeability and leading to the leakage of essential cytoplasmic contents and eventual cell death.[13] This action is particularly effective against various Candida species.[13] Peptides derived from lactoferrin, such as those produced by tryptic digestion, can show even greater antifungal activity than the native protein.[15]

Antiviral Activity

Lactoferrin demonstrates broad-spectrum antiviral activity against both enveloped and non-enveloped viruses by primarily inhibiting viral entry into host cells.[3][16] This is achieved through two main strategies:

-

Binding to Host Cell Receptors: Lactoferrin binds to heparan sulfate proteoglycans (HSPGs) on the host cell surface.[16] Since many viruses use HSPGs as an initial attachment point or co-receptor, lactoferrin acts as a competitive inhibitor, blocking the virus from docking and entering the cell.[16][17]

-

Direct Binding to Viral Particles: Lactoferrin can also bind directly to viral proteins, neutralizing the particles and preventing their adsorption to host cells.[3]

This mechanism is effective in the early phase of infection and has been demonstrated against human coronaviruses (including SARS-CoV-2), enteroviruses, and others.[16][17][18]

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings. Lactoferrin has been shown to both inhibit the formation of new biofilms and disrupt established ones.[19][20] The mechanisms for this activity include:

-

Iron Chelation: Limiting iron availability, which is crucial for biofilm development.

-

Inhibition of Adhesion: Preventing the initial attachment of bacteria to surfaces.[4]

-

Stimulation of Motility: Promoting bacterial movement ("twitching motility"), which can interfere with the formation of static biofilm structures.

Immunomodulatory Effects

Beyond its direct antimicrobial actions, lactoferrin serves as a potent modulator of the immune system, bridging innate and adaptive responses. One of its key roles is the regulation of inflammatory processes, primarily through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][14][21]

Lactoferrin can bind to and sequester LPS, preventing it from activating Toll-like receptor 4 (TLR4) on immune cells.[2][22] This intervention inhibits the downstream phosphorylation cascade involving IκB kinase (IKK) and the inhibitor of NF-κB (IκBα).[14][21] By preventing the degradation of IκBα, lactoferrin ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby downregulating the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][21][23]

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of lactoferrin and its derivatives against various microbial pathogens. Note: MIC (Minimum Inhibitory Concentration), IC₅₀ (50% Inhibitory Concentration), and EC₅₀ (50% Effective Concentration) values can vary significantly between studies due to different methodologies, strains, and sources of lactoferrin.[13]

Table 1: Antibacterial Activity

| Compound | Bacterium | Activity Metric | Concentration (µg/mL) | Reference |

| Bovine Lactoferricin (bLfcin) | Escherichia coli ATCC 25922 | MIC₅₀ / MBC | 62.5 | [24][25] |

| Bovine Lactoferricin (bLfcin) | Klebsiella pneumoniae ATCC 4352 | MIC₅₀ / MBC | 15.6 | [24][25] |

| Bovine Lactoferricin (bLfcin) | Pseudomonas aeruginosa ATCC 27853 | MIC₅₀ | 15.6 | [24][25] |

| Bovine Lactoferricin (bLfcin) | Pseudomonas aeruginosa ATCC 27853 | MBC | 31.3 | [24][25] |

| Human Lactoferrin Peptide (hLf 1-11) | Pseudomonas aeruginosa | MIC | 128 | [26] |

| Human Lactoferrin Peptide (hLf 1-11) | Staphylococcus spp. (incl. MRSA) | MIC | 1.6 - 6.3 | [12] |

| Human Lactoferrin Peptide (hLf 1-11) | Acinetobacter baumannii | MIC | 6.3 - 12.5 | [12] |

| Bovine Lactoferrin | Bacillus cereus | MIC | 310 - >10000 | [27] |

| Bovine Lactoferrin | E. coli, S. typhi, P. aeruginosa | MIC | 400 - 2300 | [28] |

Table 2: Antifungal Activity

| Compound | Fungus | Activity Metric | Concentration (µg/mL) | Reference |

| Bovine Lactoferrin (bLf) | Candida albicans | IC₅₀ | 231 | [13] |

| Bovine Lactoferrin (bLf) | Sclerotinia sclerotiorum | IC₅₀ | 31 | [13] |

| Bovine Lactoferrin (bLf) | Trichoderma viride | IC₅₀ | 952 | [13] |

| Human Lactoferrin Peptide (hLf 1-11) | Aspergillus fumigatus | MIC | 4.3 µM | [13] |

| Bovine Lactoferricin (bLfcin) | Candida albicans | MIC | 30 | [12] |

Table 3: Antiviral Activity

| Compound | Virus | Cell Line | Activity Metric | Concentration (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Bovine Lactoferrin (bLf) | HCoV-229E | Huh-7 | EC₅₀ | 11.2 |[16][17] | | Bovine Lactoferrin (bLf) | HCoV-NL63 | LLC-MK2 | EC₅₀ | 37.9 |[16][17] | | Bovine Lactoferrin (bLf) | HCoV-OC43 | HCT-8 | EC₅₀ | 21.4 |[16][17] | | Bovine Lactoferrin (bLf) | SARS-CoV-2 | Vero E6 | EC₅₀ | 571.5 |[16] | | Human Lactoferrin (hLf) | HCoV-229E | Huh-7 | EC₅₀ | 35.7 |[16][17] | | Human Lactoferrin (hLf) | HCoV-NL63 | LLC-MK2 | EC₅₀ | 117.9 |[16][17] | | Bovine Lactoferrin (bLf) | Enterovirus 71 | RD | IC₅₀ | 10 - 34.5 |[18] | | Bovine Lactoferrin (bLf) | Coxsackievirus | A549 | IC₅₀ | 9.3 |[18] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of lactoferrin against a bacterial strain.[29][30][31]

-

Preparation of Inoculum: a. From a fresh agar plate, select a single colony of the test bacterium. b. Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard. d. Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Preparation of Lactoferrin Dilutions: a. Prepare a stock solution of lactoferrin in the appropriate sterile broth. b. In a 96-well microtiter plate, add 100 µL of broth to all wells. c. Add 100 µL of the lactoferrin stock solution to the first column of wells, creating the highest concentration to be tested. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[32]

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well containing only broth). This will halve the concentration of lactoferrin in each well, bringing it to the final test concentration. b. Include a positive growth control well (broth + inoculum, no lactoferrin). c. Seal the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of lactoferrin that completely inhibits visible bacterial growth. b. Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.[32]

Protocol 2: Quantification of Biofilm Inhibition via Crystal Violet Assay

This protocol measures the ability of lactoferrin to prevent biofilm formation.[19][33][34]

-

Biofilm Formation: a. Prepare a 1:100 dilution of an overnight bacterial culture in a suitable growth medium in a 96-well flat-bottom plate. b. Add varying concentrations of lactoferrin to the wells at the time of inoculation.[19] Include control wells with no lactoferrin. c. Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing and Staining: a. After incubation, carefully discard the planktonic (non-adherent) cells by inverting the plate. b. Gently wash the wells three times with deionized water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Solubilization and Quantification: a. Discard the crystal violet solution and wash the wells again with water until the wash water is clear. b. Dry the plate completely. c. Add 200 µL of a solubilizing agent (e.g., 30% acetic acid in water or an 80:20 ethanol:acetone solution) to each well to dissolve the bound dye.[19][33] d. Incubate for 15-30 minutes. e. Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at 560-595 nm using a microplate reader. The reduction in absorbance in lactoferrin-treated wells compared to the control indicates biofilm inhibition.

Protocol 3: Assessment of Bacterial Membrane Permeability

This assay uses the fluorescent dye Propidium Iodide (PI) to detect significant damage to the bacterial cell membrane.[35][36] PI is membrane-impermeable and only fluoresces upon binding to intracellular nucleic acids, which occurs when the membrane integrity is compromised.

-

Preparation of Bacteria: a. Grow bacteria to mid-log phase and harvest by centrifugation. b. Wash the bacterial pellet twice with a non-bacteriostatic buffer (e.g., PBS or HEPES). c. Resuspend the bacteria in the same buffer to a final OD₆₀₀ of approximately 0.2-0.5.

-

Fluorescence Measurement: a. In a 96-well black, clear-bottom plate, add the bacterial suspension. b. Add Propidium Iodide to a final concentration of 5-10 µg/mL. c. Add lactoferrin at the desired test concentration(s). Include a negative control (bacteria + PI, no lactoferrin) and a positive control (e.g., bacteria treated with a membrane-permeabilizing agent like 70% ethanol). d. Immediately begin monitoring fluorescence in a microplate reader with excitation set to ~535 nm and emission to ~615 nm. e. Record fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours). An increase in fluorescence in the lactoferrin-treated wells compared to the negative control indicates membrane permeabilization.

Visualizations: Pathways and Workflows

Figure 1: Overview of Lactoferrin's Antimicrobial Mechanisms.

Figure 2: Experimental Workflow for MIC Determination.

Figure 3: Lactoferrin's Modulation of the NF-κB Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Reciprocal Interactions between Lactoferrin and Bacterial Endotoxins and Their Role in the Regulation of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Lactoferrin is a lipid A-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Lactoferrin binds to porins OmpF and OmpC in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial effects of lactoferricin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Antifungal Activity of Lactoferrin and Its Derived Peptides: Mechanisms of Action and Synergy with Drugs against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactoferrin's role in modulating NF-κB pathway to alleviate diabetes-associated inflammation: A novel in-silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bovine Lactoferrin and Current Antifungal Therapy Against Candida Albicans: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The in vitro antiviral activity of lactoferrin against common human coronaviruses and SARS-CoV-2 is mediated by targeting the heparan sulfate co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. mdpi.com [mdpi.com]

- 19. Quantification of Bacterial Biofilms [bio-protocol.org]

- 20. Lactoferrin Affects the Viability of Bacteria in a Biofilm and the Formation of a New Biofilm Cycle of Mannheimia haemolytica A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure [frontiersin.org]

- 26. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

- 32. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 33. static.igem.org [static.igem.org]

- 34. static.igem.org [static.igem.org]

- 35. researchgate.net [researchgate.net]

- 36. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Cytotoxicity of Bovine Lactoferricin (Lactoferrin B): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine lactoferricin (LfcinB), a potent cationic peptide derived from the N-terminal region of bovine lactoferrin, has garnered significant attention in oncological research for its selective cytotoxic activity against a broad spectrum of cancer cells while exhibiting minimal toxicity toward normal cells.[1][2] This technical guide provides a comprehensive overview of the initial studies investigating the cytotoxic mechanisms of LfcinB, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern its anticancer effects.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of LfcinB has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the quantitative data from initial studies.

Table 1: IC50 Values of Bovine Lactoferricin (LfcinB) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay |

| HTB9 | Bladder Carcinoma | 784.1 | Not Specified | MTT |

| MFC-7 | Breast Cancer | 697.1 | Not Specified | MTT |

| PC-3 | Prostate Cancer | 841.2 | Not Specified | MTT |

| THP-1 | Monocytic Leukemia | Induces apoptosis at ≤50 | Dose- and time-dependent | Morphological changes, DNA fragmentation |

| A549 | Lung Cancer | 8.97 (mg/mL) | Not Specified | MTT |

| H1299 | Lung Cancer | 35.03 (mg/mL) | Not Specified | MTT |

| MDA-MB 231 | Breast Cancer | Max cytotoxicity at 100 | 24 | MTT |

| KD | Lip Fibroblast | Varies | 72 | MTT |

| HSC2 | Oral Squamous Carcinoma | Varies | 72 | MTT |

| HepG2 | Hepatoma | Varies | 72 | MTT |

| MCF-7 | Breast Cancer | Varies | 72 | MTT |

| HeLa | Cervical Cancer | Varies | 72 | MTT |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Cytotoxic Effects of Bovine Lactoferrin (bLf) and its Derivatives on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Concentration | Effect |

| bLf | PC-3, MG-63 | Prostate, Osteosarcoma | 175 µM | Induced cell death |

| bLf | HeLa, Caco-2 | Cervical, Colon | 20 µM | Reduced viability to 73% and 57% respectively |

| LfcinB | Jurkat T cells | Leukemia | Not Specified | Rapidly induced apoptosis |

| LfcinB | Neuroblastoma cell lines | Neuroblastoma | 40 µg/ml | Induced rapid destabilization of cytoplasmic membrane |

Data compiled from multiple sources.[2][7][8][9]

Core Anticancer Mechanisms

Initial research has elucidated several key mechanisms through which LfcinB exerts its cytotoxic effects. These primarily include the induction of apoptosis, cell cycle arrest, and disruption of the cell membrane.[1][10]

Induction of Apoptosis

LfcinB is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[11] This is a crucial mechanism for its anticancer activity, as it eliminates malignant cells without inducing an inflammatory response.[11] Studies have shown that LfcinB can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][12]

A key event in LfcinB-induced apoptosis is the generation of reactive oxygen species (ROS) within the cancer cells.[13] This oxidative stress leads to mitochondrial dysfunction, characterized by swelling and the release of cytochrome c into the cytosol.[2] The released cytochrome c then activates a cascade of caspases, which are the executioner enzymes of apoptosis.

Signaling Pathways in LfcinB-Induced Apoptosis

Several signaling pathways are implicated in LfcinB-mediated apoptosis. The peptide has been shown to activate pro-apoptotic proteins such as p53, p21, p27, p38, and JNK, while inhibiting the pro-survival Akt signaling pathway.[1]

The activation of caspases is a central event. LfcinB treatment leads to the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3.[2][11][12] Caspase-8 is typically associated with the extrinsic pathway, while caspase-9 is central to the intrinsic pathway.[12] Their subsequent activation of caspase-3 leads to the cleavage of cellular substrates and ultimately, cell death.[12]

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. Bovine lactoferricin selectively induces apoptosis in human leukemia and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | p53 status modifies cytotoxic activity of lactoferrin under hypoxic conditions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The anticancer activity of bovine lactoferrin is reduced by deglycosylation and it follows a different pathway in cervix and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on anticancer activities of lactoferrin and lactoferricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Apoptosis in human leukemic cells induced by lactoferricin, a bovine milk protein-derived peptide: involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Bovine Lactoferrin and Its Bioactive Peptide, Lactoferricin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine lactoferrin (bLF), a natural iron-binding glycoprotein found in milk, and its N-terminal peptide fragment, Lactoferricin B (Lfcin B), have garnered significant attention for their potent immunomodulatory properties. These molecules play a crucial role in both the innate and adaptive immune systems, demonstrating a wide range of activities from direct antimicrobial action to the nuanced regulation of inflammatory responses. This technical guide provides an in-depth exploration of the immunomodulatory mechanisms of bLF and Lfcin B, detailing their effects on immune cells, cytokine networks, and key signaling pathways. Comprehensive experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development in this promising area of immunology and therapeutic design.

Introduction

Lactoferrin is a key component of the innate immune system, primarily found in mucosal secretions and the secondary granules of neutrophils[1]. Its bovine form, bLF, shares significant structural and functional homology with human lactoferrin, making it a valuable subject of study and a promising therapeutic agent[2]. The enzymatic cleavage of bLF in the gastrointestinal tract yields smaller bioactive peptides, among which Lactoferricin B is one of the most potent, exhibiting a broad spectrum of antimicrobial and immunomodulatory activities[3][4]. This document serves as a comprehensive resource on the immunomodulatory properties of bLF and Lfcin B, with a focus on their cellular and molecular mechanisms of action.

Immunomodulatory Effects on Immune Cells

Both bLF and Lfcin B exert profound effects on a variety of immune cells, influencing their differentiation, maturation, and function.

-

Monocytes and Macrophages: bLF can modulate the function of monocytes and macrophages, which are critical players in the innate immune response. It has been shown to enhance the phagocytic activity of these cells[5]. Furthermore, bLF can influence the differentiation of monocytes into dendritic cells, skewing them towards a tolerogenic phenotype[6][7]. In lipopolysaccharide (LPS)-stimulated monocytic cell lines like THP-1 and Mono Mac 6, bLF has been demonstrated to down-regulate the production of pro-inflammatory cytokines[8].

-

Dendritic Cells (DCs): Dendritic cells are pivotal in bridging innate and adaptive immunity. Bovine lactoferrin has been shown to influence the differentiation and maturation of monocyte-derived DCs[6][7]. Treatment with bLF can lead to DCs with an impaired capacity to undergo activation and promote Th1 responses, suggesting an anti-inflammatory role[6]. Specifically, bLF-treated DCs may show reduced expression of HLA-DR and a decreased ability to stimulate T-cell proliferation[7].

-

T-Lymphocytes: The effects of bLF on T-cells are context-dependent, exhibiting both stimulatory and inhibitory actions. It can promote the proliferation of peripheral blood mononuclear cells (PBMCs)[3]. Conversely, in certain experimental settings, bLF has been shown to inhibit the proliferation and cytokine production of Th1 cell lines, while not affecting Th2 cells, suggesting a role in balancing T-helper cell responses[9].

-

B-Lymphocytes: bLF can contribute to the maturation and function of B-cells, enhancing their ability to act as antigen-presenting cells[10].

-

Natural Killer (NK) Cells: Orally administered bLF has been observed to increase the population and activity of NK cells in mice, suggesting an enhancement of innate cytotoxic immunity.

Modulation of Cytokine and Chemokine Production

A hallmark of the immunomodulatory activity of bLF and Lfcin B is their ability to regulate the production of a wide array of cytokines and chemokines. This modulation is often dependent on the specific stimulus and the cellular context.

Table 1: Quantitative Effects of Bovine Lactoferrin on Cytokine Production

| Cell Type | Stimulus | bLF Concentration | Cytokine | Effect | Reference |

| Human Monocytic Cell Line (THP-1) | LPS | 50-500 µg/mL | TNF-α, IL-1β, IL-6, IL-8 | Down-regulation of mRNA and protein levels | [8] |

| Human Monocytic Cell Line (Mono Mac 6) | LPS | 50-500 µg/mL | IL-10 | Down-regulation of secretion | [8] |

| Human Monocyte-Derived DCs (MoDCs) | - | 10-100 µg/mL | CCL1 | Up-regulation of secretion | [11] |

| K18-hACE2 Mice (in vivo) | SARS-CoV-2 | 10 mg/10 µL | GM-CSF, IL-1β, IL-2 | Increased serum levels | [12][13] |

| K18-hACE2 Mice (in vivo) | SARS-CoV-2 | 10 mg/10 µL | IFN-γ | Lower serum levels | [13] |

| K18-hACE2 Mice (in vivo) | SARS-CoV-2 | 10 mg/10 µL | IL-1β, IL-6 | Upregulated mRNA expression in lung tissue | [13] |

| Human PBMCs (from healthy donors) | - | Not specified | IL-6 | Decreased levels in supernatant | [14] |

| Human PBMCs (from COVID-19 patients) | - | Not specified | CCL5 | Increased levels in supernatant | [14] |

Table 2: Quantitative Effects of Lactoferricin B on Cytokine Production

| Cell Type | Stimulus | Lfcin B Concentration | Cytokine | Effect | Reference |

| Mouse Peritoneal Macrophages | - | 15.625 µg/mL | IL-1β | Increased mRNA levels | [15] |

| Mouse Peritoneal Macrophages | - | 7.813-32.25 µg/mL | IL-6 | No significant effect on mRNA levels | [15] |

Key Signaling Pathways

The immunomodulatory effects of bLF and Lfcin B are mediated through their interaction with key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. bLF has been shown to inhibit the activation of NF-κB in response to pro-inflammatory stimuli like LPS[8]. This inhibition can occur through various mechanisms, including the direct binding of bLF to LPS, preventing its interaction with TLR4, and by interfering with downstream signaling components. In some instances, internalized bLF has been shown to bind to TRAF6, an essential adaptor protein in the NF-κB pathway, thereby inhibiting the phosphorylation of p65 and subsequent translocation to the nucleus[16].

Caption: Modulation of the NF-κB signaling pathway by bovine lactoferrin.

MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for regulating a wide range of cellular processes such as proliferation, differentiation, and inflammation. bLF has been shown to modulate MAPK signaling, although the specific effects can be cell-type and context-dependent. For instance, in osteoblast cells, lactoferrin can stimulate the proliferation and differentiation through the activation of ERK and p38 MAPK, while inhibiting JNK[17]. In the context of intestinal inflammation, bLF has been shown to attenuate inflammation by modulating the phosphorylation of p38 and ERK1/2[18].

Caption: General overview of MAPK signaling pathway modulation by bovine lactoferrin.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the immunomodulatory properties of bLF and Lfcin B.

In Vitro Cytokine Production Assay

Objective: To quantify the effect of bLF or Lfcin B on cytokine production by immune cells in response to a pro-inflammatory stimulus.

Materials:

-

Immune cells (e.g., human PBMCs, THP-1 monocytic cell line, or murine bone marrow-derived macrophages).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Bovine lactoferrin (LPS-free).

-

Lactoferricin B.

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the immune cells in 96-well plates at a density of 1 x 10^6 cells/mL in complete culture medium.

-

Cell Stimulation: Pre-treat the cells with varying concentrations of bLF (e.g., 10, 50, 100, 250, 500 µg/mL) or Lfcin B (e.g., 5, 15, 30 µg/mL) for 1-2 hours.

-

LPS Challenge: Add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with bLF/Lfcin B only.

-

Incubation: Incubate the plates for 18-24 hours in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

ELISA: Quantify the concentration of the target cytokines in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the dose-dependent effect of bLF or Lfcin B on cytokine production.

Caption: Workflow for in vitro cytokine production assay.

NF-κB Activation Assay (EMSA)

Objective: To determine if bLF inhibits the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction kit.

-

NF-κB EMSA (Electrophoretic Mobility Shift Assay) kit (containing NF-κB consensus oligonucleotide probe, binding buffer, and poly(dI-dC)).

-

Cell lysates from cells treated as described in the cytokine assay.

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

-

Autoradiography or chemiluminescence detection system.

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells using a commercial nuclear extraction kit.

-

Probe Labeling: Label the NF-κB oligonucleotide probe with a radioactive or non-radioactive tag as per the kit instructions.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, binding buffer, and poly(dI-dC).

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Detection: Transfer the separated complexes to a membrane and detect the labeled probe using autoradiography or a chemiluminescence imaging system. A decrease in the shifted band in bLF-treated samples compared to the LPS-only control indicates inhibition of NF-κB activation.

Conclusion

Bovine lactoferrin and its derivative, Lactoferricin B, are multifaceted immunomodulatory agents with significant potential for therapeutic applications. Their ability to influence a wide range of immune cells and finely tune the production of cytokines through key signaling pathways like NF-κB and MAPK underscores their importance in maintaining immune homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of these remarkable molecules in infectious diseases, inflammatory disorders, and beyond. Further investigation into the precise molecular interactions and in vivo efficacy will be crucial for translating the promise of bLF and Lfcin B into clinical realities.

References

- 1. mdpi.com [mdpi.com]

- 2. Bovine Lactoferrin Counteracts Toll-Like Receptor Mediated Activation Signals in Antigen Presenting Cells | PLOS One [journals.plos.org]

- 3. advances.umw.edu.pl [advances.umw.edu.pl]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Lactoferrin as a Natural Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bovine Lactoferrin Counteracts Toll-Like Receptor Mediated Activation Signals in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bovine Lactoferrin Modulates Dendritic Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactoferrin down-regulates the LPS-induced cytokine production in monocytic cells via NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactoferrin inhibits proliferative response and cytokine production of TH1 but not TH2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bovine Lactoferrin Enhances Toll-like Receptor 7 Response in Plasmacytoid Dendritic Cells and Modulates Cellular Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Immunomodulatory effect of bovine lactoferrin during SARS-CoV-2 infection [frontiersin.org]

- 13. Immunomodulatory effect of bovine lactoferrin during SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Lactoferrin promotes MC3T3-E1 osteoblast cells proliferation via MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lactoferrin Attenuates Intestinal Barrier Dysfunction and Inflammation by Modulating the MAPK Pathway and Gut Microbes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Lactoferrin B with Bacterial Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferrin, a multifunctional iron-binding glycoprotein found in various bodily secretions, plays a crucial role in the innate immune defense system. Its N-terminal peptide fragment, Lactoferrin B (also known as Lactoferricin), exhibits potent antimicrobial and anti-endotoxic activities. A key mechanism underlying these functions is its ability to bind with high affinity to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This interaction not only disrupts the bacterial membrane but also neutralizes the endotoxic effects of LPS, which can otherwise trigger a harmful inflammatory cascade. This technical guide provides a comprehensive overview of the binding affinity of Lactoferrin B to bacterial LPS, detailing the quantitative binding data, experimental protocols for its measurement, and the signaling pathways involved.

Quantitative Binding Affinity Data

The binding of lactoferrin and its derivatives to LPS is a critical determinant of their biological activity. The interaction is primarily electrostatic, involving the cationic residues of the peptide and the negatively charged phosphate groups of the lipid A portion of LPS, supplemented by hydrophobic interactions. The binding affinities, often expressed as the dissociation constant (Kd), vary depending on the specific lactoferrin variant, the bacterial source of the LPS, and the experimental conditions.

| Molecule | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Human Lactoferrin | E. coli 055:B5 LPS | Not Specified | 3.6 ± 1 nM (High-affinity site) | [1] |

| Human Lactoferrin | E. coli 055:B5 LPS | Not Specified | 390 ± 20 nM (Low-affinity site) | [1] |

| Bovine Lactoferrin | E. coli 055:B5 LPS | Not Specified | 4.5 ± 2 nM (High-affinity site) | [1] |

| Human Lactoferrin | Lipid A | ELISA | 2 x 10⁹ M⁻¹ (Affinity Constant) | [2] |

| Acylated Human Lactoferrin Peptide (LF12-C12) | Lipid A | Fluorescence Titration | 1.5 µM | [3] |

Signaling Pathway Interactions

Lactoferrin and Lactoferrin B exert their anti-inflammatory effects by modulating the signaling pathways initiated by LPS. The primary receptor for LPS in immune cells is the Toll-like receptor 4 (TLR4). The binding of Lactoferrin B to LPS prevents the latter from interacting with the TLR4-MD2 complex, thereby inhibiting the downstream signaling cascade. This inhibition mitigates the production of pro-inflammatory cytokines and other inflammatory mediators.

LPS-Induced TLR4 Signaling Pathway and Inhibition by Lactoferrin B

LPS, in complex with LPS-binding protein (LBP), is transferred to CD14, which then presents it to the TLR4-MD2 receptor complex. This binding event triggers the recruitment of adaptor proteins, primarily MyD88 and TRIF. The MyD88-dependent pathway leads to the activation of NF-κB and MAPKs (p38, JNK, ERK), resulting in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Lactoferrin B, by sequestering LPS, effectively blocks the initial step of this cascade.

Caption: LPS-induced TLR4 signaling pathway and its inhibition by Lactoferrin B.

Experimental Protocols

Accurate and reproducible measurement of the binding affinity between Lactoferrin B and LPS is crucial for research and development. The following are detailed methodologies for three common techniques used for this purpose.

General Experimental Workflow

The workflow for quantifying the interaction between Lactoferrin B and LPS typically involves several key stages, from sample preparation to data analysis. The specific parameters will vary depending on the chosen technique.

Caption: General workflow for measuring Lactoferrin B - LPS binding affinity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile plate-based assay technique used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often employed to study the interaction between Lactoferrin B and LPS.

Principle: This assay measures the ability of Lactoferrin B in solution to compete with immobilized LPS for binding to a labeled anti-LPS antibody. Alternatively, immobilized Lactoferrin B can be used to capture labeled LPS.

Detailed Protocol (Competitive ELISA):

-

Plate Coating:

-

Coat a 96-well microtiter plate with 100 µL/well of LPS solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).

-

Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Competition Reaction:

-

Prepare serial dilutions of Lactoferrin B in assay buffer (e.g., PBS with 0.1% BSA).

-

In a separate plate or tubes, pre-incubate the Lactoferrin B dilutions with a constant concentration of biotinylated anti-LPS antibody for 1 hour at room temperature.

-

Add 100 µL of the pre-incubated mixture to each well of the LPS-coated plate.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Detection:

-

Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance against the concentration of Lactoferrin B.

-

The concentration of Lactoferrin B that causes 50% inhibition (IC50) of antibody binding can be calculated, which is related to the binding affinity.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Principle: One of the interactants (ligand, e.g., Lactoferrin B) is immobilized on the sensor chip surface, and the other (analyte, e.g., LPS) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the dissociation constant (Kd).

Detailed Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize Lactoferrin B to the activated surface by injecting a solution of the peptide (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5). The desired immobilization level will depend on the molecular weights of the interactants.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Injection and Binding Analysis:

-

Prepare a series of dilutions of LPS in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% P20, pH 7.4). It is crucial to sonicate the LPS solution to ensure homogeneity.

-

Inject the LPS solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for baseline subtraction.

-

Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Surface Regeneration:

-

After each binding cycle, regenerate the sensor surface to remove the bound analyte. This can be achieved by injecting a pulse of a regeneration solution (e.g., 20 mM NaOH). The optimal regeneration solution needs to be determined empirically to ensure complete removal of the analyte without denaturing the ligand.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from a reference flow cell.

-

The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of one molecule (e.g., LPS) is titrated into a solution of the other molecule (e.g., Lactoferrin B) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.

Detailed Protocol:

-

Sample Preparation:

-

Prepare solutions of Lactoferrin B and LPS in the same buffer to avoid heats of dilution. A common buffer is phosphate-buffered saline (PBS) or HEPES buffer.

-

The concentrations should be chosen such that the c-value (c = n * [macromolecule] / Kd) is between 10 and 1000 for optimal curve fitting. Typically, the concentration of Lactoferrin B in the cell would be in the range of 10-50 µM, and the concentration of LPS in the syringe would be 10-20 fold higher.

-

Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter.

-

-

Titration:

-

Load the Lactoferrin B solution into the sample cell and the LPS solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of small injections (e.g., 5-10 µL) of the LPS solution into the Lactoferrin B solution, with sufficient time between injections for the signal to return to baseline.

-

A control experiment, titrating LPS into buffer alone, should be performed to determine the heat of dilution of the ligand.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of the two molecules.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Conclusion

The strong binding affinity of Lactoferrin B for bacterial lipopolysaccharide is fundamental to its antimicrobial and anti-endotoxic properties. This technical guide has provided a detailed overview of the quantitative aspects of this interaction, the underlying signaling pathways, and the experimental methodologies used for its characterization. A thorough understanding of these principles is essential for researchers and drug development professionals working to harness the therapeutic potential of Lactoferrin B in combating bacterial infections and inflammatory diseases. The provided protocols offer a solid foundation for designing and executing experiments to further elucidate the nuances of this critical biomolecular interaction.

References

A Technical Guide to Foundational Research on Bovine Lactoferrin and Viral Entry Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Lactoferrin (Lf), particularly bovine lactoferrin (bLf), is an 80-kDa iron-binding glycoprotein with broad-spectrum antiviral properties against a wide array of both enveloped and non-enveloped viruses.[1][2] Its primary mechanism of viral inhibition occurs at the earliest stage of infection: preventing the virus from entering host cells.[3][4] This is predominantly achieved by competitively binding to host cell surface receptors, such as heparan sulfate proteoglycans (HSPGs), which many viruses use as an initial attachment point.[2][5][6] Additionally, lactoferrin can directly interact with viral particles, further impeding their ability to infect cells.[7][8] Some evidence also points to post-entry inhibitory effects, including the disruption of viral replication machinery.[9] This guide provides an in-depth summary of the core research, presenting quantitative efficacy data, detailed experimental protocols, and visualizations of the key mechanisms and workflows.

Core Mechanisms of Viral Entry Inhibition

The antiviral activity of bovine lactoferrin is multifaceted, primarily targeting the initial stages of the virus-host interaction. This action can be broadly categorized into two main pathways: interference with host cell receptors and direct binding to viral particles.

Primary Mechanism: Competitive Inhibition at Host Cell Receptors

The most widely documented mechanism for lactoferrin's antiviral action is its ability to block the initial attachment of viruses to the host cell surface.[3] Lactoferrin is a cationic glycoprotein, which allows it to bind electrostatically to negatively charged molecules on the cell surface, most notably heparan sulfate proteoglycans (HSPGs).[1][6] HSPGs are utilized by a diverse range of viruses as the first point of contact to concentrate virions on the cell surface before they engage with more specific primary receptors (e.g., ACE2 for SARS-CoV-2).[2][5]

By binding to these HSPG sites, bovine lactoferrin effectively acts as a competitive inhibitor, occupying the docking locations and sterically hindering viruses from attaching to the cell.[5][10] This mechanism has been identified as the primary mode of action against numerous viruses, including human coronaviruses, herpes simplex virus (HSV), and human papillomavirus (HPV).[2][5] The antiviral potency of lactoferrin is often diminished in cells that lack glycosaminoglycans (GAGs) or when co-administered with heparin, an HSPG mimetic, which further confirms this mode of action.[3][5][6]

Secondary Mechanism: Direct Interaction with Viral Particles

In addition to blocking host cell receptors, lactoferrin can directly bind to viral surface proteins, effectively neutralizing the virions before they reach the cell.[7][8] This mechanism has been demonstrated for several viruses, including Hepatitis C Virus (HCV), where lactoferrin interacts with the E1 and E2 envelope proteins.[1][11] More recently, studies have experimentally proven that bovine lactoferrin binds directly to the Spike glycoprotein of SARS-CoV-2.[7] This interaction can prevent the virus from engaging with its cellular receptors, thus inhibiting viral entry.[9]

Post-Entry Inhibition

While the primary antiviral action of lactoferrin is at the entry stage, some studies have reported inhibitory effects after the virus has entered the cell.[9] For SARS-CoV-1 and SARS-CoV-2, bovine lactoferrin was found to inhibit the activity of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[9][12] This suggests that lactoferrin may possess multiple mechanisms of action that can disrupt the viral life cycle at different stages.

Quantitative Analysis of Antiviral Efficacy

The potency of bovine lactoferrin and its derivatives has been quantified against a variety of viruses in cell culture models. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values vary depending on the virus, cell line, and assay used. Bovine lactoferrin generally shows greater potency than human lactoferrin.[5]

| Compound | Virus | Cell Line | Efficacy (EC₅₀ / IC₅₀) | Reference |

| Bovine Lactoferrin (bLf) | Human Coronavirus (HCoV-229E) | - | 11.2 µg/mL | [5] |

| Bovine Lactoferrin (bLf) | Human Coronavirus (HCoV-NL63) | - | 28.4 µg/mL | [5] |

| Bovine Lactoferrin (bLf) | Human Coronavirus (HCoV-OC43) | - | 37.9 µg/mL | [5] |

| Human Lactoferrin (hLf) | Human Coronavirus (HCoV-229E) | - | 35.7 µg/mL | [5] |

| Human Lactoferrin (hLf) | Human Coronavirus (HCoV-NL63) | - | 117.9 µg/mL | [5] |

| Human Lactoferrin (hLf) | Human Coronavirus (HCoV-OC43) | - | 88.5 µg/mL | [5] |

| Bovine Lactoferrin (bLf) | SARS-CoV-2 | Vero E6 | 571.5 µg/mL | [5][6] |

| Bovine Lactoferrin (bLf) | SARS-CoV-2 (B.1.351 variant) | H1437 | 3.7 - 44.4 µg/mL | [13] |

| Bovine Lactoferrin (bLf) | Coronavirus GX_P2V | Calu-3 | 0.071 mg/mL | [9] |

| Bovine Lactoferrin (bLf) | Coronavirus GX_P2V | Caco-2 | 0.205 mg/mL | [9] |

| Bovine Lactoferrin (bLf) | Coxsackievirus | - | 9.3 µg/mL | [14] |

| Bovine Lactoferrin (bLf) | Enterovirus 71 | - | 10 - 34.5 µg/mL | [14] |

| Lactoferricin B | SARS-CoV-2 (various variants) | H1437 | >200 µg/mL | [13] |

Key Experimental Protocols

To elucidate the antiviral mechanism of lactoferrin, specific in vitro assays are employed. The "time-of-addition" experiment is crucial for determining which stage of the viral lifecycle is inhibited.

Time-of-Addition Assay

This assay differentiates between antiviral effects at the attachment, entry, or post-entry stages of infection. The compound (lactoferrin) is added to cell cultures at different time points relative to the introduction of the virus.

Objective: To determine the specific phase of viral replication inhibited by bovine lactoferrin.

Methodology:

-

Cell Culture: Plate susceptible host cells (e.g., Vero E6, Calu-3) in multi-well plates and grow to confluence.

-

Experimental Conditions:

-

Full-Time Treatment: Pre-incubate cells with various concentrations of bLf for 1-2 hours at 37°C. Then, add the virus inoculum (at a specific Multiplicity of Infection, MOI) and incubate for the duration of the experiment, keeping bLf in the medium.

-